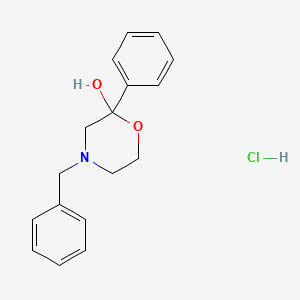
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, hydrochloride is a chemical compound with the molecular formula C17H19NO2·HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of phenyl and phenylmethyl groups attached to the morpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, hydrochloride typically involves the reaction of morpholine with benzyl chloride and phenylmagnesium bromide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions generally include:
Temperature: The reaction is carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and phenylmethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or phenylmethyl derivatives.
Applications De Recherche Scientifique
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-: The base form without the hydrochloride salt.
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, acetate: A similar compound with an acetate salt instead of hydrochloride.
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, sulfate: A similar compound with a sulfate salt.
Uniqueness
2-Morpholinol, 2-phenyl-4-(phenylmethyl)-, hydrochloride is unique due to its specific combination of phenyl and phenylmethyl groups attached to the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
851012-14-1 |
|---|---|
Formule moléculaire |
C17H20ClNO2 |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
4-benzyl-2-phenylmorpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c19-17(16-9-5-2-6-10-16)14-18(11-12-20-17)13-15-7-3-1-4-8-15;/h1-10,19H,11-14H2;1H |
Clé InChI |
DWACTEGUENLWNU-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CN1CC2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)


![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)

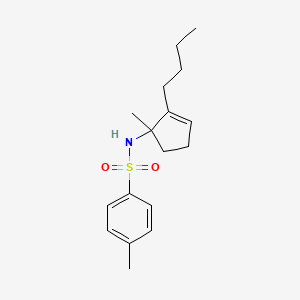

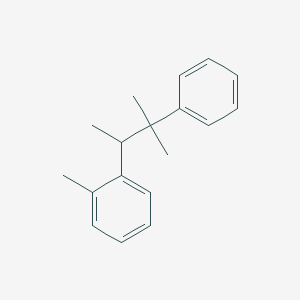
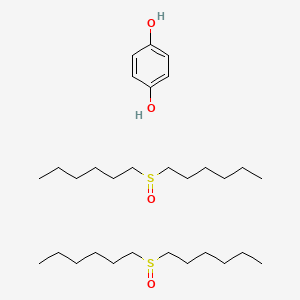
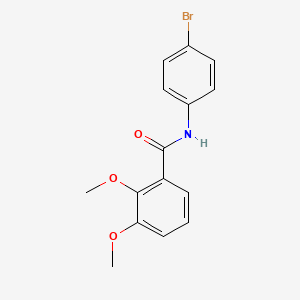

![8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14204286.png)
![2,2-Dioxo-5-phenyl-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14204293.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)-](/img/structure/B14204302.png)
